

# physicochemical properties of 2-(Methylthio)pyrimidin-4-ol

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## Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-ol

Cat. No.: B120619

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Methylthio)pyrimidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **2-(Methylthio)pyrimidin-4-ol** (CAS No: 5751-20-2), also referred to as S-Methyl-2-thiouracil. This pyrimidine derivative serves as a versatile building block in medicinal chemistry and has demonstrated activity as a competitive inhibitor of Nitric Oxide Synthase (NOS).<sup>[1]</sup> This document consolidates essential data including molecular characteristics, solubility, and partition coefficients, and provides detailed experimental protocols for its synthesis. The information is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this compound's chemical and biological profile.

## Chemical Identity and Physicochemical Properties

**2-(Methylthio)pyrimidin-4-ol** is a heterocyclic compound featuring a pyrimidine core, which is a fundamental structure in many biologically active molecules. The presence of a hydroxyl group and a methylthio group imparts specific chemical characteristics that are crucial for its reactivity and potential applications.<sup>[2]</sup>

Synonyms: 2-Methylthiouracil, S-Methyl-2-thiouracil, 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthio-4-pyrimidinone.[1][3][4]

Table 1: Physicochemical Properties of **2-(Methylthio)pyrimidin-4-ol**

Property	Value	Source(s)
CAS Number	5751-20-2; 124700-70-5	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> OS	[3][5]
Molecular Weight	142.18 g/mol	[3][4][5]
Appearance	White to Off-White/Light yellow solid, powder, or crystal	[1][4][6]
Melting Point	200.0 to 204.0 °C	[1][3][4][6]
Boiling Point	301.2 °C at 760 mmHg	[3][6]
Density	1.35 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1][6]
Solubility	Slightly soluble in DMSO and Methanol	[1][3][6]
pKa	7.80 ± 0.40 (Predicted)	[1][3][6]
LogP	0.49 to 0.90	[3][5]
Vapor Pressure	0.000597 mmHg at 25°C	[3][6]
Hydrogen Bond Donor Count	1	[3][5]
Hydrogen Bond Acceptor Count	3 - 4	[3][5]
Rotatable Bond Count	1	[3][5]

## Experimental Protocols

### Synthesis of **2-(Methylthio)pyrimidin-4-ol**

A common and efficient method for the synthesis of **2-(Methylthio)pyrimidin-4-ol** involves the S-methylation of 2-thiouracil (also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one).[7]

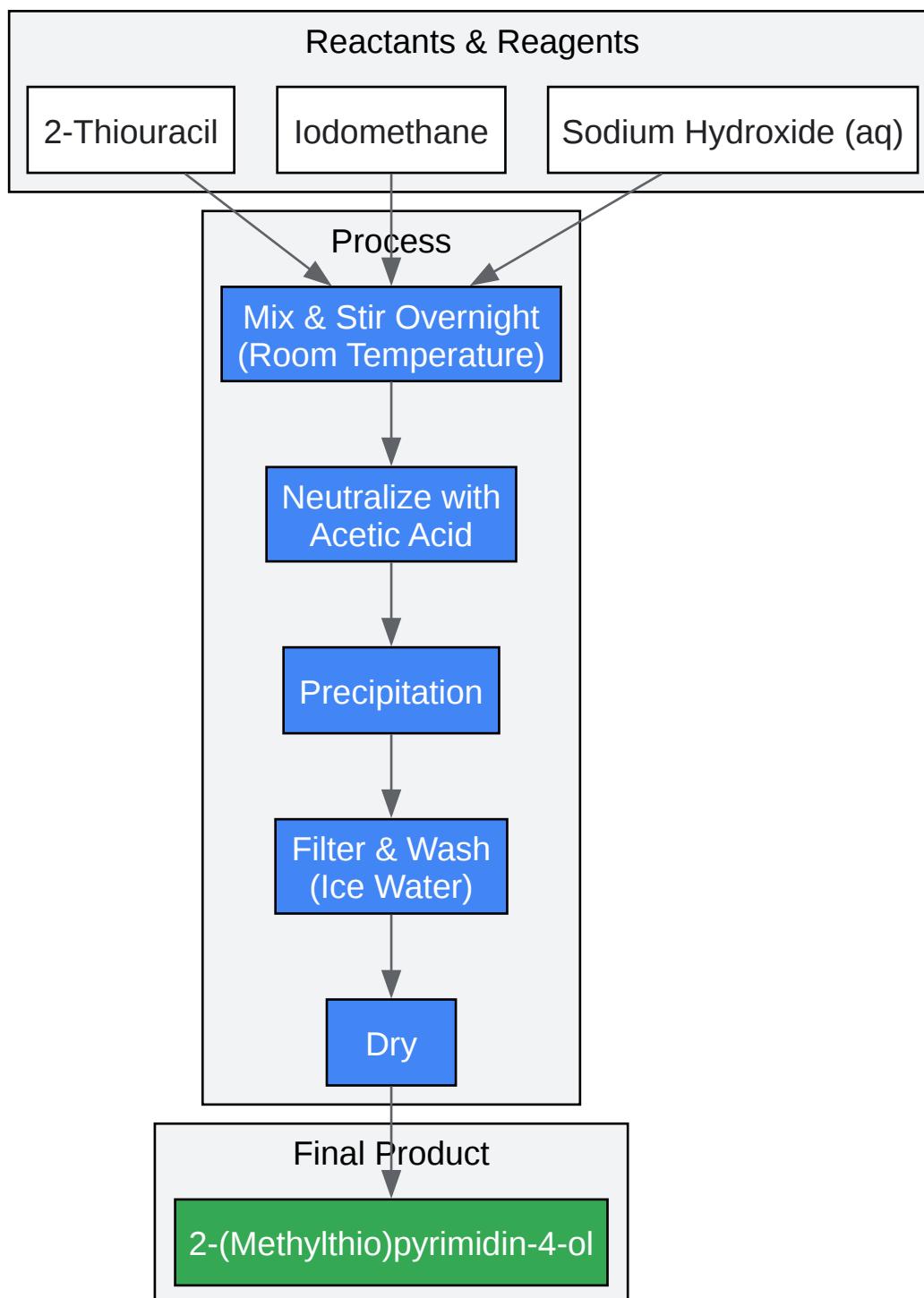
**Materials:**

- 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Thiouracil)
- Iodomethane ( $\text{CH}_3\text{I}$ )
- Sodium Hydroxide (NaOH)
- Acetic Acid
- Deionized Water
- Ice

**Procedure:**[\[7\]](#)

- Prepare an aqueous solution of sodium hydroxide (e.g., 23 g NaOH in 200 mL water).
- To this solution, add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (e.g., 37 g).
- Add iodomethane (e.g., 20 mL) to the mixture.
- Stir the reaction mixture overnight at room temperature to allow for the methylation to proceed.
- After overnight stirring, neutralize the reaction by adding acetic acid (e.g., 17 mL). This will cause the product to precipitate.
- Collect the precipitate by filtration.
- Wash the collected solid with ice-cold water to remove any remaining salts and impurities.
- Dry the resulting solid to yield the final product, **2-(Methylthio)pyrimidin-4-ol**.

## Synthesis Workflow for 2-(Methylthio)pyrimidin-4-ol

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Caption: Workflow for the synthesis of **2-(Methylthio)pyrimidin-4-ol**.

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

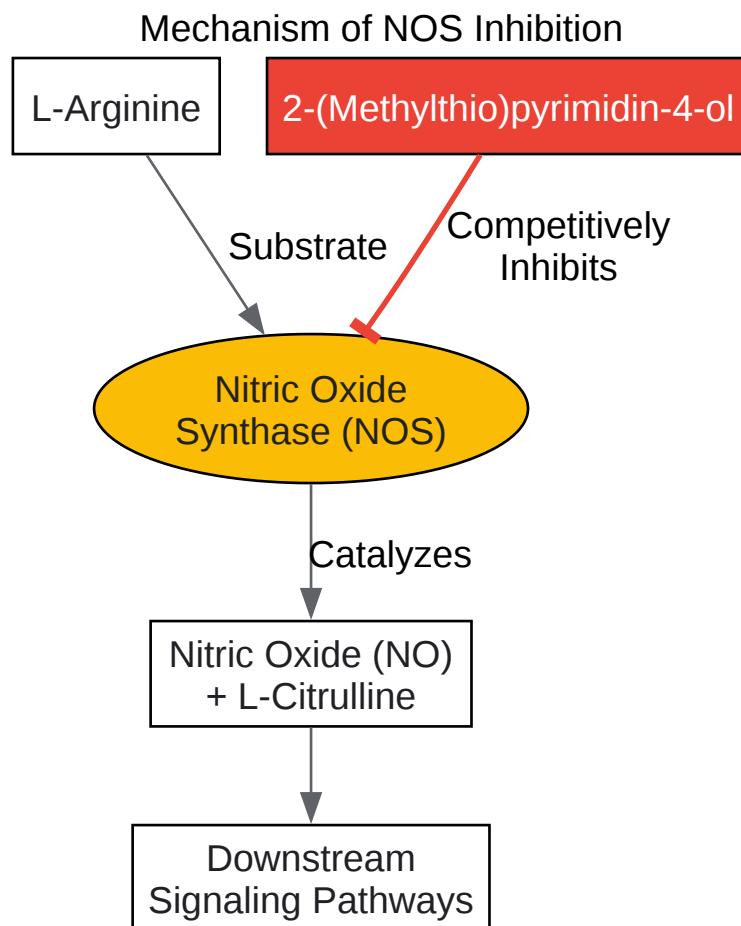
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purity is often reported as >98% by area percentage.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra can confirm the chemical structure by identifying the arrangement of protons and carbon atoms.
- Mass Spectrometry (MS): Provides the exact mass of the molecule (142.02008399), confirming its elemental composition.[3]
- Melting Point Analysis: Comparison of the experimental melting point with the literature value (200-204 °C) serves as a good indicator of purity.[1][3][4]

## Biological Activity and Applications

While a versatile synthetic intermediate, **2-(Methylthio)pyrimidin-4-ol** also exhibits direct biological activity.

### Inhibition of Nitric Oxide Synthase (NOS)

**2-(Methylthio)pyrimidin-4-ol** is documented as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. By competitively inhibiting NOS, this compound can reduce the production of NO from its substrate, L-arginine. This mechanism is of significant interest in research areas where modulation of NO levels is a therapeutic goal, such as in certain inflammatory conditions or cardiovascular diseases.

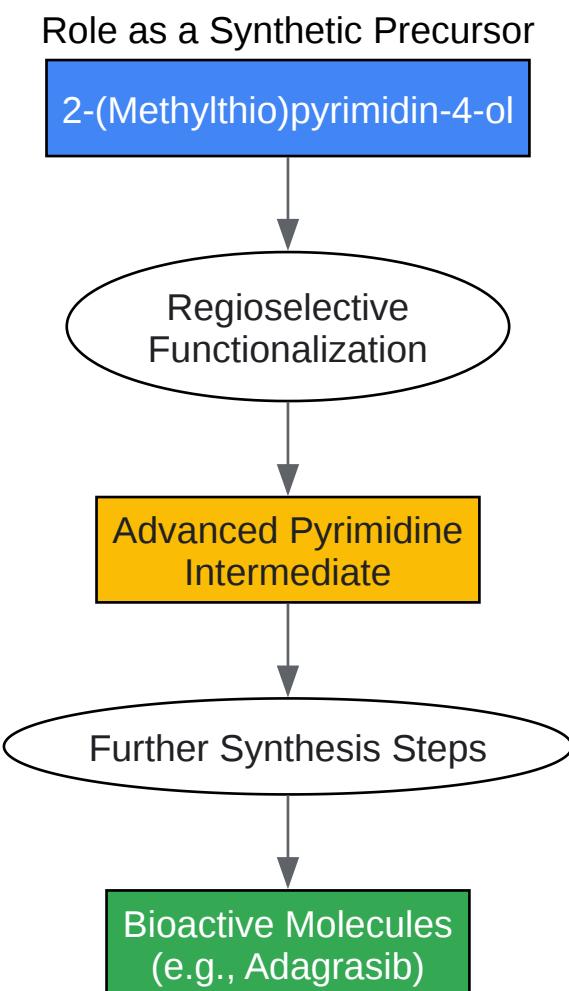


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Caption: Inhibition of Nitric Oxide Synthase by 2-(Methylthio)pyrimidin-4-ol.

## Synthetic Precursor in Drug Development

The 4-pyrimidone-2-thioether scaffold is a valuable building block for creating more complex, functionalized pyrimidines found in many bioactive molecules.<sup>[8]</sup> The structure allows for regioselective functionalization at the 2- and 4-positions. A prominent example is its use as a key intermediate in the synthesis of Adagrasib, a potent and selective covalent inhibitor of the KRASG12C protein, which is a significant target in non-small cell lung cancer therapy.<sup>[8]</sup> This highlights the compound's importance in providing a core structure for developing targeted therapeutics.



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Caption: Logical flow of the use of the compound as a chemical building block.

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